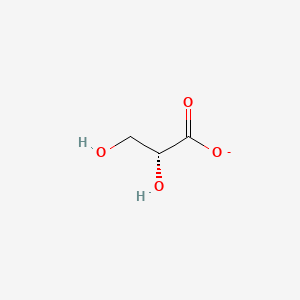
D-glycerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-glycerate is a glycerate that is the conjugate base of D-glyceric acid, obtained by deprotonation of the carboxy group. It has a role as an algal metabolite. It is a conjugate base of a D-glyceric acid.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
-
Mitochondrial Metabolism Activation :
- Recent studies have shown that oral administration of D-glyceric acid (the acid form of D-glycerate) activates mitochondrial metabolism in humans aged 50-60. This activation leads to reduced plasma lactate levels and lower systemic inflammation, suggesting potential applications in treating metabolic disorders and enhancing energy metabolism in aging populations .
- Biotransformation Processes :
- Antioxidant Properties :
Cosmetic Applications
- Skin Cell Viability and Collagen Production :
- Heat-Induced Protein Aggregation Protection :
Biotechnological Applications
-
Microbial Production :
- The biotechnological production of this compound from glycerol is being explored using various microbial strains, such as Gluconobacter species. This process not only provides an eco-friendly method for producing this compound but also aligns with sustainable practices by utilizing glycerol, a by-product of biodiesel production .
- Surfactant Properties :
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Benefits |
|---|---|---|
| Pharmaceuticals | Mitochondrial metabolism activation | Reduces plasma lactate; lowers inflammation |
| Biotransformation to amino acids | Produces L-serine and L-alanine | |
| Antioxidant properties | Protects against oxidative stress | |
| Cosmetics | Enhancing skin cell viability | Increases collagen production |
| Protection against protein aggregation | Benefits thermal protection in skincare products | |
| Biotechnology | Microbial production from glycerol | Sustainable production method |
| Surfactant properties | Biodegradable surfactants |
Case Studies
- Clinical Study on Metabolic Effects :
- Microbial Production Optimization :
Propiedades
Fórmula molecular |
C3H5O4- |
|---|---|
Peso molecular |
105.07 g/mol |
Nombre IUPAC |
(2R)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/p-1/t2-/m1/s1 |
Clave InChI |
RBNPOMFGQQGHHO-UWTATZPHSA-M |
SMILES |
C(C(C(=O)[O-])O)O |
SMILES isomérico |
C([C@H](C(=O)[O-])O)O |
SMILES canónico |
C(C(C(=O)[O-])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















